molecular formula C19H32O2 B14547855 Methyl octadec-12-en-16-ynoate CAS No. 62204-07-3

Methyl octadec-12-en-16-ynoate

Cat. No.: B14547855
CAS No.: 62204-07-3
M. Wt: 292.5 g/mol
InChI Key: XACYICUPQFSTNT-UHFFFAOYSA-N
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Description

Methyl octadec-12-en-16-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadecenoic acid and is characterized by the presence of both a double bond and a triple bond within its long carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-12-en-16-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-12-en-16-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-12-en-16-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadec-12-en-16-ynoate involves its interaction with molecular targets such as enzymes and cell membranes. The presence of the ester group allows it to participate in ester hydrolysis reactions, while the alkyne and alkene functionalities enable it to undergo addition and oxidation reactions. These interactions can lead to changes in the activity of enzymes and the permeability of cell membranes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its double and triple bonds, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of multiple unsaturations in long-chain esters and for exploring novel synthetic pathways.

Properties

CAS No.

62204-07-3

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-12-en-16-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,5-6,9-18H2,1-2H3

InChI Key

XACYICUPQFSTNT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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